N-benzyl-3,4-dimethoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
N-benzyl-3,4-dimethoxy-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C21H20N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,4-dimethoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation Reaction: The acid chloride is then reacted with 2-aminopyridine to form N-(pyridin-2-yl)-3,4-dimethoxybenzamide.
Benzylation: The final step involves the benzylation of the amide nitrogen using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,4-dimethoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-benzyl-3,4-dimethoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dimethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3,4-dimethoxy-N-methylbenzamide
- N-benzyl-3,4-dimethoxy-N-(pyridin-3-yl)benzamide
- N-benzyl-3,4-dimethoxy-N-(pyridin-4-yl)benzamide
Uniqueness
N-benzyl-3,4-dimethoxy-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of the pyridinyl group at the 2-position, which can influence its binding affinity and selectivity towards certain molecular targets. This structural uniqueness can result in distinct biological activities compared to its analogs.
Properties
IUPAC Name |
N-benzyl-3,4-dimethoxy-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-18-12-11-17(14-19(18)26-2)21(24)23(20-10-6-7-13-22-20)15-16-8-4-3-5-9-16/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQYJGKHUUDQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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